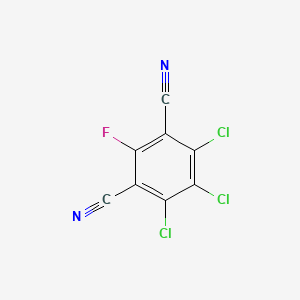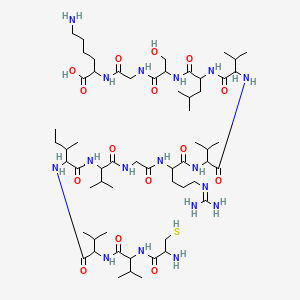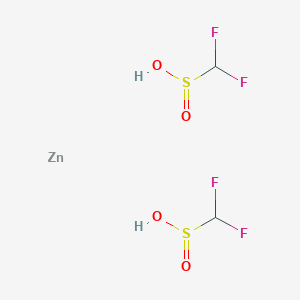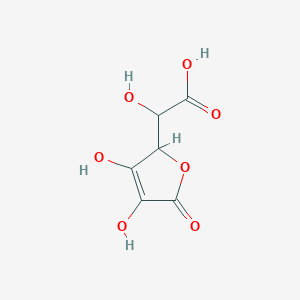
2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threo-hex-2-enaric acid, 1,4-lactone is a chemical compound with the molecular formula C6H6O7 and a molecular weight of 190.11 g/mol . It is a derivative of ascorbic acid and is often used as a reference standard in pharmaceutical testing . This compound is known for its chiral properties and is utilized in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Threo-hex-2-enaric acid, 1,4-lactone can be synthesized through several chemical routes. One common method involves the oxidation of ascorbic acid. The process typically requires a platinum-on-carbon catalyst and is carried out in an aqueous medium at a pH of 8-8.5 . The reaction conditions are carefully controlled to ensure the selective oxidation of the side chain of ascorbic acid.
Industrial Production Methods
In industrial settings, the production of L-Threo-hex-2-enaric acid, 1,4-lactone often involves large-scale chemical synthesis using similar oxidation methods. The process is optimized for high yield and purity, and the compound is usually produced in neat form for use as a reference standard .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threo-hex-2-enaric acid, 1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other related compounds.
Substitution: The lactone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Platinum-on-carbon catalyst in an aqueous medium at pH 8-8.5.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to substitute the lactone ring.
Major Products Formed
The major products formed from these reactions include different derivatives of L-Threo-hex-2-enaric acid, 1,4-lactone, such as its methyl ester .
Applications De Recherche Scientifique
L-Threo-hex-2-enaric acid, 1,4-lactone is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: Studied for its role in various biochemical pathways, particularly those involving ascorbic acid.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of high-purity reference materials for quality control and assurance.
Mécanisme D'action
The mechanism of action of L-Threo-hex-2-enaric acid, 1,4-lactone involves its interaction with various molecular targets and pathways. It is known to participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in its role in biochemical pathways, particularly those related to ascorbic acid metabolism .
Comparaison Avec Des Composés Similaires
L-Threo-hex-2-enaric acid, 1,4-lactone can be compared with other similar compounds, such as:
L-ascorbic acid: Both compounds are derivatives of ascorbic acid, but L-Threo-hex-2-enaric acid, 1,4-lactone has unique chiral properties that make it distinct.
L-galactono-1,4-lactone: Another related compound involved in ascorbic acid biosynthesis.
These comparisons highlight the uniqueness of L-Threo-hex-2-enaric acid, 1,4-lactone in terms of its chemical structure and applications.
Propriétés
Formule moléculaire |
C6H6O7 |
|---|---|
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h3-4,7-9H,(H,10,11) |
Clé InChI |
LMMOGBZPBLQFHK-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=C(C(=O)O1)O)O)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)


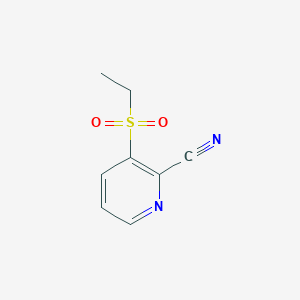


![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
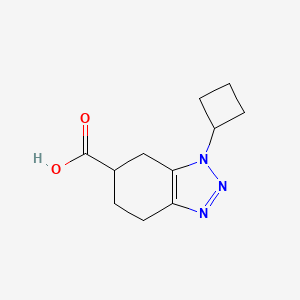


![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
